cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride, also known as U-54494A, is a synthetic benzamide derivative. It is structurally related to kappa opioid receptor agonists, but its anticonvulsant activity appears to be independent of this mechanism [, , ]. U-54494A is a racemic mixture of two enantiomers, (-) and (+) [].
Mechanism of Action
Sodium Channel Blockade: U-54494A has been shown to block voltage-gated sodium channels in a use-dependent and voltage-dependent manner [, , , ]. This means the drug preferentially binds to sodium channels in their open or inactivated state, leading to a reduction in neuronal excitability.
Potassium Channel Blockade: U-54494A also blocks delayed rectifier potassium channels [], further contributing to its anticonvulsant effects. By blocking these channels, U-54494A prolongs the repolarization phase of the action potential, thereby reducing neuronal firing.
Limited Opioid Receptor Interaction: Although structurally similar to kappa opioid receptor agonists, U-54494A's anticonvulsant effects are not primarily mediated through these receptors [, ].
Physical and Chemical Properties Analysis
The research articles provide limited information on the specific physical and chemical properties of U-54494A. One study compared the physicochemical properties of two benzamide analogues, suggesting that hydrophobicity and molecular size are important for their interaction with sodium channels [].
Applications
Anticonvulsant Research: U-54494A has served as a valuable tool in scientific research exploring the mechanisms underlying seizures and epilepsy [, , , , ]. Its ability to block specific ion channels has provided insights into the role of these channels in neuronal hyperexcitability and seizure generation.
Drug Discovery: The structure-activity relationship studies involving U-54494A and its analogues contribute to the ongoing search for novel anticonvulsant therapies with improved efficacy and safety profiles [].
Compound Description: This compound, also known as U-54494A, is a racemic mixture and serves as a crucial reference point in these studies. U-54494A displays potent anticonvulsant activity, particularly against grand mal-like seizures. Its mechanism of action is multifaceted, likely involving interactions with kappa opioid receptors, excitatory amino acid receptors, and modulation of sodium channels.
Compound Description: This is the other enantiomer of U-54494A. While its intravenous pharmacokinetic profile is similar to the (-)-enantiomer in dogs, it undergoes greater first-pass metabolism, leading to lower oral bioavailability. This enantiomeric difference highlights the importance of stereochemistry in drug metabolism and absorption.
U-49524E (Pyrrolidinyl Benzamide)
Compound Description: This benzamide analog contains a pyrrolidinyl group, similar to cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride. U-49524E exhibits anticonvulsant activity against electroshock-induced seizures in mice (ED50 = 35 mg/kg, i.p.). It also blocks voltage-gated sodium channels in N1E-115 cells, a mechanism shared with U-54494A, suggesting a potential role in its anticonvulsant effects.
Relevance: U-49524E is structurally related to cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride through the presence of the pyrrolidinyl benzamide moiety. This structural similarity likely contributes to their shared ability to block sodium channels and exert anticonvulsant effects.
U-49132E (Piperidinyl Benzamide)
Compound Description: This benzamide analog contains a piperidinyl group instead of the pyrrolidinyl group found in U-49524E and cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride. Unlike U-49524E, U-49132E showed no anticonvulsant activity against electroshock-induced seizures in mice (ED50 > 100 mg/kg, i.p.). It was also significantly less potent and slower in blocking sodium channels in N1E-115 cells compared to U-49524E.
Relevance: Although it lacks the same biological activity, U-49132E is structurally related to cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride as both belong to the benzamide class of compounds. The key difference lies in the ring size of the nitrogen-containing substituent (piperidinyl in U-49132E vs. pyrrolidinyl in the main compound). This subtle structural variation significantly impacts its pharmacological properties, highlighting the importance of precise molecular features for anticonvulsant activity and sodium channel blocking.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oleanolic acid derivative 1 is an oleanolic acid derivative, which is a novel triterpenoid-steroid hybrid molecule.Target:InVitro: Oleanolic acid suppress transcription or translation of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) genes. HY-18002 is extracted from the reference, compound 9a. In the strategy, it was ambiguous whether phosphorus pentachloride (PCl5) would give the desired ring contraction product 9a (HY-18002) in the first step according to classical procedures[1].
BQ-788 is a potent and selective endothelin receptor subtype B (ETB) antagonist with IC50 of 1.2 nM(inhibits 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells).IC50 value: 1.2 nM [1]Target: ETB receptor inhibitorin vitro: BQ-788 only poorly inhibits the binding to ETA receptors on human neuroblastoma cell line SK-N-MC cells (IC50, 1300 nM). In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 microM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 (pA2, 8.4) [1]. The peptide antagonist, BQ788, had a low, micromolar affinity (KD = 1.98 +/- 0.13 microM) using human left ventricle and no significant selectivity for the human ETB-subtype in this tissue [2].in vivo: In rat, an ETA-selective antagonist, BQ-123 (1 mg/kg, i.v.), does not affect transient depressor response to ET-1 (0.3 nmol/kg, i.v.) but potently inhibits following sustained pressor response; vice versa, BQ-788 (1 mg/kg, i.v.) abolishes the depressor response, resulting in a rapid onset of apparently enhanced pressor response [1].
Monomethyl auristatin D Hcl (MMAD Hcl), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.IC50 value:Target: Tubulin; ADCs toxinFor comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
Naphthoquine phosphate is antimalarial drug.IC50 Value: N/ATarget: AntiparasiticNaphthoquine phosphate and artemisinine are two antimalarials developed in China. Both drugs have proven to be efficacious and well tolerated as monotherapy as well as in combination in patients suffering from malaria. The Co-naphthoquine, a novel antimalarial combination, is an oral fixed combination tablet of the naphthoquine phosphate and artemisinine. Artemisinin is characterised by a rapid onset of schizonticidal action and a short half-life. Parasite clearance is, however, often incomplete when it is employed as a single agent unless high dosages are used over several days, but such a regimen may reduce patient compliance and increase the danger of toxicity. Naphthoquine phosphate, by contrast, has a slower onset of action and a longer half-life, associated with a low recrudescence rate.
Nepicastat is a member of the class of 1,3-dihydroimidazole-2-thiones that is 1,3-dihydro-2H-imidazole-2-thione in which one of the nitrogens is substituted by a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group while the carbon adjacent to it is substituted by an aminomethyl group (the S enantiomer). It is a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. It has a role as an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor. It is a member of tetralins, an organofluorine compound, a primary amino compound and a member of 1,3-dihydroimidazole-2-thiones. Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.